Lipophilicity Modulation: Balancing Membrane Permeability with Aqueous Solubility
The measured LogP of 4-Fluoro-3-(methylsulfinyl)phenol is 1.2687 . This is a critical intermediate value that balances membrane permeability with aqueous solubility. In comparison, the non-fluorinated analog 3-(methylsulfinyl)phenol has a significantly lower LogP of 0.403 , indicating lower lipophilicity and potentially reduced passive membrane diffusion. Conversely, the simpler phenol 4-Fluoro-3-methylphenol, lacking the sulfoxide group, exhibits a higher LogP of 1.83970 [1], which could lead to poor aqueous solubility and increased off-target binding. This data demonstrates that the combination of fluorine and sulfoxide in the target compound yields a unique and desirable lipophilicity profile not easily achieved with other analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.2687 |
| Comparator Or Baseline | 3-(Methylsulfinyl)phenol: LogP = 0.403; 4-Fluoro-3-methylphenol: LogP = 1.83970 |
| Quantified Difference | Target is ~0.86 LogP units more lipophilic than the non-fluorinated sulfoxide and ~0.57 LogP units less lipophilic than the fluorinated methyl analog. |
| Conditions | Calculated values from vendor technical datasheets. |
Why This Matters
An optimal LogP in the range of 1-3 is often associated with favorable drug-like properties; the target's value of 1.27 positions it well for applications requiring balanced pharmacokinetics.
- [1] Boc Sciences. 4-Fluoro-3-methylphenol. CAS: 452-70-0. LogP: 1.83970. View Source
